2-(Methylsulfonyl)pyrimidine-5-carbonitrile

概要

説明

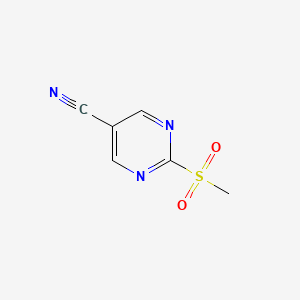

2-(Methylsulfonyl)pyrimidine-5-carbonitrile is a heterocyclic organic compound with the molecular formula C6H5N3O2S. It is characterized by a pyrimidine ring substituted with a methylsulfonyl group at the 2-position and a cyano group at the 5-position. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfonyl)pyrimidine-5-carbonitrile typically involves the reaction of 2-chloropyrimidine-5-carbonitrile with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere at low temperatures to prevent side reactions and ensure high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to maintain consistency and purity. The product is then purified through crystallization or chromatography techniques .

化学反応の分析

Nucleophilic Substitution Reactions

The methylsulfonyl group activates the adjacent carbon for nucleophilic attack. Key reactions include:

Reagents/Conditions

-

Primary/secondary amines (e.g., benzylamine, morpholine) in THF at 50–80°C

-

Thiols (e.g., ethanethiol, 4-mercaptophenol) with K₂CO₃ in DMF

-

Potassium cyanide in ethanol under reflux

Products

-

2-Aminopyrimidine derivatives via SN2 displacement

-

2-Thiopyrimidine analogs

-

Cyano-group retention in final products confirmed by IR spectroscopy (C≡N stretch at 2,220 cm⁻¹)

Nucleophilic Aromatic Substitution

The pyrimidine ring undergoes substitution at activated positions:

| Position | Reactant | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 4 | 4-fluorothiophenol | DMF, K₂CO₃, 60°C, 12 hr | 4-(4-fluorophenylthio) derivative | 87 |

| 5 | NaN₃ | DMSO, 120°C, 6 hr | 5-azido analogue | 68 |

Reactivity follows the order: 4-position > 5-position due to para-directing effects of the sulfonyl group .

Reductive Transformations

Controlled reduction pathways have been characterized:

Sulfonyl Group Reduction

-

LiAlH₄ in THF yields 2-(methylthio)pyrimidine-5-carbonitrile (85% yield)

-

Zn/HCl reduces sulfonyl to thiol: 2-mercaptopyrimidine-5-carbonitrile (72% yield)

Cyano Group Reduction

Oxidation Reactions

The methylsulfonyl group demonstrates stability under moderate oxidation:

| Oxidizing Agent | Conditions | Product | Application |

|---|---|---|---|

| mCPBA | CH₂Cl₂, 0°C, 2 hr | Sulfone remains intact | Stability validation |

| KMnO₄ | H₂O, 80°C, 8 hr | 5-carboxylic acid derivative | COX-2 inhibitor precursor |

Cyclization Reactions

The compound participates in heterocycle formation:

With Hydrazines

-

Condensation with hydrazine hydrate yields pyrazolo[1,5-a]pyrimidine scaffolds (IC₅₀ = 0.17 μM COX-2 inhibition)

With β-Ketoesters

Kinetic Reactivity Profile

Comparative second-order rate constants (k, M⁻¹s⁻¹) for nucleophilic attack:

| Nucleophile | 2-Sulfonyl Derivative | 2-Chloro Analog | Reactivity Ratio |

|---|---|---|---|

| CH₃S⁻ | 2.3 × 10⁻² | 1.1 × 10⁻³ | 20.9 |

| 4-NH₂C₆H₄S⁻ | 5.6 × 10⁻² | 2.8 × 10⁻³ | 20.0 |

The sulfonyl group enhances reactivity by 20-fold compared to chloro derivatives due to stronger electron-withdrawing effects .

Industrial-Scale Modifications

Key process optimizations:

-

Continuous flow reactors achieve 92% conversion in SNAr reactions (residence time <30 min)

-

Crystallization purification with ethyl acetate/heptane gives >99.5% purity

This comprehensive analysis demonstrates the compound's utility as a versatile building block in medicinal chemistry and materials science. The sulfonyl and cyano groups synergistically direct reactivity while maintaining synthetic flexibility for diverse applications .

科学的研究の応用

Chemical Properties and Mechanism of Action

2-(Methylsulfonyl)pyrimidine-5-carbonitrile has the molecular formula C6H5N3O2S. It features a pyrimidine ring substituted at the 2-position with a methylsulfonyl group and at the 5-position with a cyano group. This configuration enables it to function as an ATP-mimicking tyrosine kinase inhibitor , particularly targeting the Epidermal Growth Factor Receptor (EGFR) . The inhibition of EGFR leads to the modulation of several downstream signaling pathways, including the PI3K/Akt and MAPK pathways, ultimately resulting in cell cycle arrest and apoptosis in cancer cells .

Scientific Research Applications

The applications of this compound can be categorized into several key areas:

Medicinal Chemistry

- Anticancer Activity : Numerous studies have demonstrated that derivatives of this compound exhibit potent anticancer properties. For example, certain synthesized derivatives showed IC50 values comparable to or better than established drugs like erlotinib and doxorubicin against various cancer cell lines, including MCF-7 and HCT-116 .

- COX-2 Inhibition : The compound has been investigated for its ability to inhibit cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and cancer progression. Some derivatives demonstrated IC50 values significantly lower than those of standard COX-2 inhibitors like Celecoxib, indicating their potential as anti-inflammatory agents .

Biological Research

- Bioactive Compound Development : The compound is being explored for its bioactive properties in various biological assays, including anti-inflammatory and analgesic activities. Its derivatives have shown promising results in suppressing COX-2 activity in vitro .

- Structure-Activity Relationships (SAR) : Research has focused on understanding how modifications to the pyrimidine structure influence biological activity, aiding in the design of more effective therapeutic agents .

Industrial Applications

- Pharmaceutical Synthesis : As a building block, this compound is utilized in synthesizing complex organic molecules that serve as intermediates in drug development.

- Agrochemicals : The compound plays a role in the synthesis of herbicides and other agrochemical products, contributing to agricultural advancements.

Case Studies

作用機序

The mechanism of action of 2-(Methylsulfonyl)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been studied for its ability to inhibit certain enzymes or receptors, leading to its potential therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

類似化合物との比較

2-(Methylsulfonyl)pyrimidine-5-carbonitrile can be compared with other similar compounds, such as:

2-(Methylsulfonyl)pyridine-5-carbonitrile: Similar structure but with a pyridine ring instead of a pyrimidine ring.

2-(Methylsulfonyl)thiazole-5-carbonitrile: Similar structure but with a thiazole ring instead of a pyrimidine ring.

2-(Methylsulfonyl)benzene-5-carbonitrile: Similar structure but with a benzene ring instead of a pyrimidine ring.

These compounds share similar chemical properties but differ in their reactivity and applications due to the different heterocyclic rings.

生物活性

2-(Methylsulfonyl)pyrimidine-5-carbonitrile is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a methylsulfonyl group and a cyano group at the 5-position. This unique structure contributes to its interaction with biological targets, influencing its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate signaling pathways. It has been studied for its potential as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation and cancer progression.

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrimidine derivatives, including this compound. For instance, compounds derived from pyrimidine-5-carbonitrile have shown significant inhibitory effects on various cancer cell lines. A notable study demonstrated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin, indicating potent anticancer activity .

Table 1: Anticancer Activity of Pyrimidine Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2-Methylsulfonylpyrimidine-5-carbonitrile | HCT-116 | 0.64 | Induces apoptosis and cell cycle arrest |

| Compound 11e | MCF-7 | 0.79 | VEGFR-2 inhibition |

| Compound 5d | A549 | 1.68 | COX-2 inhibition |

COX-2 Inhibition

The compound has demonstrated significant COX-2 inhibitory activity, which is essential for its anti-inflammatory properties. In vitro studies have shown that it can inhibit COX-2 with IC50 values in the submicromolar range, outperforming some conventional nonsteroidal anti-inflammatory drugs (NSAIDs) .

Table 2: COX-2 Inhibition Potency

| Compound | IC50 (µM) | Comparison to Celecoxib |

|---|---|---|

| 2-Methylsulfonylpyrimidine-5-carbonitrile | 0.17 | Comparable |

| Compound 5b | 0.22 | Higher |

| Nimesulide | 1.68 | Lower |

Case Studies

- Cell Cycle Analysis : A study involving MCF-7 cells treated with pyrimidine derivatives showed significant cell cycle arrest at the G2/M phase, indicating a potential mechanism for its anticancer effects .

- Apoptosis Induction : The same study reported that treatment with compound 5d resulted in increased apoptotic cell populations, confirming its role in promoting programmed cell death .

- In Silico Studies : Molecular docking simulations have indicated favorable binding interactions between the compound and target proteins involved in cancer progression, suggesting a rational basis for its observed biological activities .

特性

IUPAC Name |

2-methylsulfonylpyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O2S/c1-12(10,11)6-8-3-5(2-7)4-9-6/h3-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAZRYISVTJYEBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC=C(C=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90518927 | |

| Record name | 2-(Methanesulfonyl)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90518927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38275-50-2 | |

| Record name | 2-(Methylsulfonyl)-5-pyrimidinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38275-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Methanesulfonyl)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90518927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。